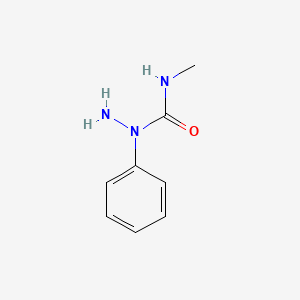

N-Methyl-1-phenylhydrazine-1-carboxamide

Description

Properties

CAS No. |

62225-72-3 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-amino-3-methyl-1-phenylurea |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) |

InChI Key |

NQSWQKKIPSUVRK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives

Key Observations:

- Trifluoromethyl and Aryl Groups: The N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit enhanced biological activity (e.g., antimycobacterial) due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability .

- Triazole and Nitro Substituents: The triazole-containing derivative () demonstrates structural complexity that may enhance binding affinity in medicinal applications, though its carbothioamide group differs in hydrogen-bonding capacity compared to carboxamides .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data Comparison

Key Observations:

- Melting Points: Long alkyl chains in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides result in higher melting points (178.5–196°C), whereas simpler analogs like 1-Methyl-1-phenylhydrazine remain liquids .

- Hydrogen Bonding: The (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene] derivative forms extensive intermolecular hydrogen bonds (O–H⋯O, N–H⋯O), enhancing crystal packing and stability .

Q & A

Q. How can hydrogen bonding and π–π interactions in the solid state be leveraged for co-crystallization studies?

- Methodological Answer : Co-crystallize with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids) in a 1:1 molar ratio. Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Single-crystal X-ray diffraction resolves interaction geometries, validated by Hirshfeld surface analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.